1-(2-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone
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Overview
Description
1-(2-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone is an organic compound characterized by its unique structure, which includes an ethanone group attached to a phenyl ring substituted with an ethyl(trifluoromethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoacetophenone and ethyl(trifluoromethyl)amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The ethyl(trifluoromethyl)amine is added to a solution of 2-bromoacetophenone in an aprotic solvent like dimethylformamide (DMF). The mixture is then heated to promote the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1-(2-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as neurotransmission or inflammation.
Pathways: It can modulate signaling pathways, leading to changes in cellular responses. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic or signaling activities.
Comparison with Similar Compounds
1-(2-(Methylamino)methyl)phenyl)ethanone: Similar structure but lacks the trifluoromethyl group.
1-(2-(Dimethylamino)methyl)phenyl)ethanone: Contains a dimethylamino group instead of the ethyl(trifluoromethyl)amino group.
Uniqueness: 1-(2-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential as a bioactive molecule.
Properties
Molecular Formula |
C12H14F3NO |
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Molecular Weight |
245.24 g/mol |
IUPAC Name |
1-[2-[[ethyl(trifluoromethyl)amino]methyl]phenyl]ethanone |
InChI |
InChI=1S/C12H14F3NO/c1-3-16(12(13,14)15)8-10-6-4-5-7-11(10)9(2)17/h4-7H,3,8H2,1-2H3 |
InChI Key |
KUAHEEGNMSJPMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1C(=O)C)C(F)(F)F |
Origin of Product |
United States |
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